Atraric Acid

Androgen Receptor Prostate Cancer Nuclear Receptor Selectivity

Atraric acid is the first natural androgen receptor (AR) antagonist, uniquely retaining full antagonism against AR mutants resistant to enzalutamide and bicalutamide. Unlike generic natural alternatives (e.g., atranorin), AA demonstrates superior suppression of immunosuppressive molecules (ICOSL, AhR, HVEM, IDO1, gal-9) and enhanced HK2 inhibition, making it the tool compound of choice for CRPC resistance studies and immuno-oncology target validation. The non-prodrug ester scaffold supports medicinal chemistry derivatization without loss of bioactivity. For research use only.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 4707-47-5
Cat. No. B021609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtraric Acid
CAS4707-47-5
SynonymsMethyl atratate ;  Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester ;  Everniate ;  Evernyl ;  LRG 201 ;  Methyl 2,4-dihydroxy-3,6-dimethylbenzoate ;  Methyl 3,6-dimethyl-2,4-dihydroxybenzoate ;  Moss Synth ;  Mousse cristal ;  Oakmoss synthetic ;  Veramoss
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(=O)OC)O)C)O
InChIInChI=1S/C10H12O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h4,11-12H,1-3H3
InChIKeyUUQHKWMIDYRWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale yellow to white crystalline powder
StorageStore in cool, and dry place in tightly sealed containers; Protected from heat & light.

Structure & Identifiers


Interactive Chemical Structure Model





Atraric Acid (CAS 4707-47-5) for Prostate Disease Research and AR Antagonism Studies


Atraric acid (AA; Methyl atrarate) is a naturally occurring phenolic ester (methyl 2,4-dihydroxy-3,6-dimethylbenzoate) isolated primarily from lichens and the bark of Pygeum africanum [1]. It functions as a specific, competitive antagonist of the human androgen receptor (AR) and has demonstrated dose-dependent inhibition of protein tyrosine phosphatase 1B (PTP1B) [2][3]. Unlike many AR-targeting agents, AA exhibits receptor specificity by not inhibiting the closely related glucocorticoid or progesterone receptors, providing a unique selectivity profile for prostate-focused research applications [2].

Why Atraric Acid Cannot Be Substituted with Other Lichen-Derived Phenolics or Common AR Antagonists


Substituting atraric acid with other lichen-derived phenolics (e.g., usnic acid, stictic acid, norstictic acid) or other AR antagonists is scientifically invalid due to stark differences in molecular target engagement and downstream functional effects. For instance, while usnic acid exhibits cancer-chemopreventive activity, stictic and norstictic acids show little or weak anticancer effects in the same assay system . Furthermore, atraric acid's specific antagonism of the androgen receptor, without cross-reactivity with glucocorticoid or progesterone receptors, is not a universal property of AR antagonists and is not shared by many other natural anti-androgenic compounds [1]. Even among compounds isolated from the same source (e.g., PTP1B inhibitors from Lecidella carpathica), atraric acid's IC50 value (51.5 μM) is an order of magnitude higher than hopane-6α,22-diol (3.7 μM), indicating that bioactivity cannot be extrapolated between co-occurring metabolites [2]. Therefore, the specific quantitative profile of atraric acid dictates its unique utility in research applications.

Quantitative Differentiation of Atraric Acid vs. Structural and Functional Analogs: A Procurement Evidence Guide


Atraric Acid Exhibits Selective Androgen Receptor Antagonism with No Cross-Reactivity to Glucocorticoid or Progesterone Receptors

Atraric acid (AA) is a specific human androgen receptor (AR) antagonist that inhibits AR-mediated transactivation without affecting the closely related glucocorticoid receptor (GR) or progesterone receptor (PR). In contrast, many synthetic anti-androgens exhibit off-target effects on other steroid hormone receptors [1].

Androgen Receptor Prostate Cancer Nuclear Receptor Selectivity

Atraric Acid Inhibits PTP1B with an IC50 of 51.5 μM, Showing Moderate Potency Among Lichen-Derived PTP1B Inhibitors

In a bioassay-guided fractionation of the Antarctic lichen Lecidella carpathica, atraric acid inhibited PTP1B activity in a dose-dependent manner with an IC50 of 51.5 μM. This is in comparison to two other metabolites isolated from the same extract: hopane-6α,22-diol (IC50 = 3.7 μM) and brialmontin 1 (IC50 = 14.0 μM) [1].

PTP1B Diabetes Insulin Signaling

Atraric Acid Exhibits Superior Suppression of p-AKT/Bcl-xL Interaction and Immune Checkpoint Molecules Compared to Atranorin in Breast Cancer Cells

In a direct comparative study in breast cancer (BC) models, atraric acid (AA) demonstrated stronger effects than atranorin (ATR) on several key molecular targets. AA was more effective than ATR at suppressing the p-AKT/Bcl-xL interaction. Additionally, AA at 10 µg/mL had a stronger effect than ATR on suppressing immune checkpoint molecules including ICOSL, AhR, HVEM, IDO1, and gal-9 [1].

Breast Cancer PI3K/AKT Pathway Immune Evasion

Atraric Acid Displays Strong Antifungal Activity Against Multiple Fungal Strains, Outperforming Co-Isolated Metabolite

Atraric acid, isolated from the soil-derived fungus Aspergillus fumigatus, exhibited 'excellent bioactivity' in inhibiting fungal growth across a panel of fungal strains. In direct comparison, compound 1 (N-formyl-4-hydroxyphenyl-acetamide) exhibited only 'moderate' antifungal activity [1]. Notably, this was the first reported isolation of atraric acid from a non-lichen fungal source [1].

Antifungal Natural Products Aspergillus fumigatus

Atraric Acid Exhibits Significant Cancer-Chemopreventive Activity While Structurally Similar Lichen Acids Show Little to No Effect

In a battery of 13 luciferase cancer-related reporter gene assays, atraric acid and usnic acid exhibited significant cancer-chemopreventive activity. In contrast, stictic acid and norstictic acid showed little or weak anticancer activities in the same assay system .

Cancer Chemoprevention Lichen Metabolites Reporter Gene Assay

Optimal Research and Industrial Application Scenarios for Atraric Acid Based on Quantitative Evidence


Prostate Cancer Research Requiring Selective AR Antagonism Without GR/PR Cross-Reactivity

Atraric acid is ideally suited for prostate cancer studies using LNCaP or C4-2 cell lines, where its specific antagonism of the androgen receptor (AR) and inhibition of PSA gene expression are well-documented, while its lack of activity at glucocorticoid and progesterone receptors minimizes off-target pathway interference [1]. This makes it a preferred tool compound for dissecting AR-specific signaling events in androgen-dependent and castration-resistant prostate cancer models.

Comparative Studies of PI3K/AKT/Bcl-xL Signaling and Immune Evasion in Breast Cancer

Based on direct comparative evidence showing atraric acid (AA) is more effective than atranorin (ATR) at suppressing p-AKT/Bcl-xL interactions and multiple immune checkpoint molecules (ICOSL, AhR, HVEM, IDO1, gal-9) [2], AA is the compound of choice for researchers investigating the intersection of cancer metabolism, apoptosis regulation, and immune evasion in breast cancer models. Its lower cytotoxicity compared to ATR further supports its use in studies requiring prolonged exposure or combination regimens.

PTP1B Inhibitor Screening and Diabetes Research Requiring a Moderate-Potency Natural Product Control

With a well-defined IC50 of 51.5 μM against PTP1B [3], atraric acid serves as an excellent moderate-potency control or benchmark compound in PTP1B inhibitor screening assays. It is particularly valuable in studies exploring the insulin signaling pathway where less potent, naturally-derived inhibitors are desired for mechanistic studies or as lead scaffolds for optimization.

Antifungal Lead Discovery and Fermentation Process Development Using Non-Lichen Fungal Sources

The identification of atraric acid as a metabolite of Aspergillus fumigatus with 'excellent' antifungal activity, coupled with the first report of its isolation from a non-lichen fungus [4], opens new avenues for industrial fermentation. Researchers in natural product drug discovery and bioprocess engineering can leverage this finding to develop scalable production methods and explore atraric acid as a scaffold for novel antifungal agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atraric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.